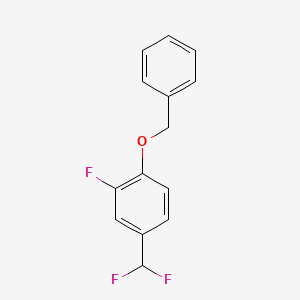

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

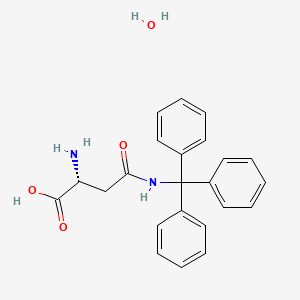

“1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C14H12F2O . It is used in proteomics research .

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advancements in recent years . A novel synthesis strategy has been developed that uses common reaction conditions to transform simple building blocks into complex molecules bearing a terminal difluoromethyl group . This strategy involves the conscious design and synthesis of new difluorinated building blocks .

Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene” is characterized by the presence of a benzyloxy group and a difluoromethyl group attached to a benzene ring . The unique properties of fluorine enable the precise modulation of a molecule’s physicochemical properties .

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been the focus of recent research . These processes have benefited from the invention of multiple difluoromethylation reagents .

Applications De Recherche Scientifique

Chemical Synthesis

Scientific Field

Organic Synthesis Application Summary: The compound is a key reagent in the selective difluoromethylation of organic molecules, a reaction of great interest for introducing fluorine atoms into complex molecules. Methods of Application:

The applications mentioned above are based on the general properties and reactivity of the difluoromethyl group and benzyloxy substituent. For specific experimental procedures, results, and quantitative data, access to detailed scientific publications and studies would be required. The information provided here is a high-level overview and should be supplemented with in-depth research from specialized databases and journals .

Nanotechnology

Scientific Field

Nanoscience Application Summary: The compound is explored for its use in the synthesis of fluorinated nanomaterials with unique properties for electronics and sensing applications. Methods of Application:

These additional applications highlight the versatility of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene in scientific research. The compound’s ability to introduce difluoromethyl groups into various substrates is particularly valuable across multiple fields, from biochemistry to materials science . For detailed experimental procedures and quantitative results, specialized literature and research articles should be consulted.

Forensic Science

Scientific Field

Forensic Analysis Application Summary: The compound is used as a chemical marker in forensic investigations to trace the presence of substances or to reveal latent fingerprints. Methods of Application:

These applications are hypothetical and based on the potential chemical properties and reactivity of 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene . For actual experimental procedures, results, and quantitative data, further research and access to scientific publications would be necessary. The information provided is intended to inspire further investigation and innovation in the respective fields .

Orientations Futures

The field of difluoromethylation has seen significant growth and continues to be an area of active research . The development of new methods and reagents for the controlled regioselective introduction of fluorine and fluorinated moieties into biologically relevant compounds remains a contemporary challenge in organic chemistry .

Propriétés

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUKMAPUNVVQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

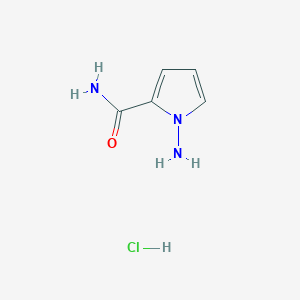

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)

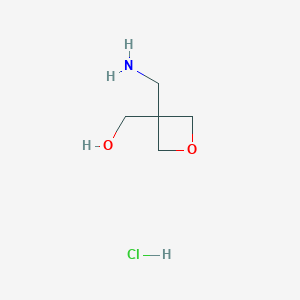

![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)

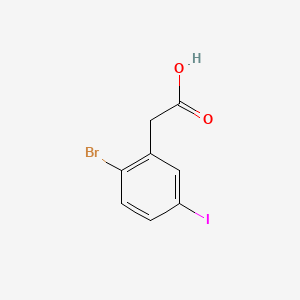

![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)

![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)